Cas no 82854-37-3 (echinacoside)
echinacoside Chemical and Physical Properties
Names and Identifiers
-
- echinacoside
- (1-3)-o-(beta-d-glucopyranosyl-(1-6))-,4-(3-(3,4-dihydroxyphenyl)-2-propenoat
- 2-(3,4-dihydroxyphenyl)ethylo-6-deoxy-alpha-l-mannopyranosyl-glucopyranosid
- beta-d-e
- ECHINACOSIDE(AMERICAN HERBAL PHARMACOPOEIA)
- [(2R,3R,4R,5R,6R)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-2-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan
- ECHINACOSIDE(P) (AHP Verified) PrintBack
- Desertliving Cistanche P.E.
- Bchinacoside
- CH54339
- CH80711
- [(2R,3R,4R,5R,6R)-6-[2-(3,4-Dihydroxyphenyl)ethoxy]-5-hydroxy-2-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate
- Cistanche Deserticola Extrac
- Echinacoside, 98% (HPLC)
- SCHEMBL525502
- MFCD00075695
- Echinacoside Ethanolate
- s3783
- CS-3400
- Echinacoside, primary pharmaceutical reference standard
- DB15488
- AS-56376
- Echinacoside, United States Pharmacopeia (USP) Reference Standard
- 2-(3,4-dihydroxyphenyl)ethyl 6-deoxy-alpha-L-mannopyranosyl-(1-3)-[beta-D-glucopyranosyl-(1-6)]-4-O-[(2E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]-beta-D-glucopyranoside
- DSSTox_CID_13469
- 82854-37-3
- NCGC00091915-01
- CAS-82854-37-3
- 737806-07-4
- NS00121415
- [(2R,3R,4R,5R,6R)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-2-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxymethyl]-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyl-tetrahydropyran-2-yl]oxy-tetrahydropyran-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate
- AC-34699
- Echinacoside,(S)
- CHEBI:4745
- AC1NQZ1Q
- DTXCID8013469
- .BETA.-D-GLUCOPYRANOSIDE, 2-(3,4-DIHYDROXYPHENYL)ETHYL O-6-DEOXY-.ALPHA.-L-MANNOPYRANOSYL-(1->3)-O-(.BETA.-D-GLUCOPYRANOSYL-(1->6))-, 4-(3-(3,4-DIHYDROXYPHENYL)-2-PROPENOATE)
- MEGxp0_001773
- Echinacoside, analytical standard
- CHEMBL510539
- CCG-270479
- UNII-I04O1DT48T
- AKOS015897141
- Q475631
- I04O1DT48T
- DTXSID0033469
- (2R,3R,4R,5R,6R)-6-(3,4-Dihydroxyphenethoxy)-5-hydroxy-2-((((2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)methyl)-4-(((2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)tetrahydro-2H-pyran-3-yl 3-(3,4-dihydroxyphenyl)acrylate
- SureCN525502
- NCGC00258498-01
- Glucopyranoside, 2-(3,4-dihydroxyphenyl)ethyl O-6-deoxy-alpha-L-mannopyranosyl-(1-3)-O-(beta-D-glucopyranosyl-(1-6))-, 4-(3-(3,4-dihydroxyphenyl)-2-propenoate), beta-D-
- Tox21_200945
- NCGC00091915-02
- HMS3885K04
- 1ST40103
- HY-N0020
- ECHINACOSIDE [USP-RS]
- Purpureaside C; Echinacosid
- Purpureaside C
- Echinoside
- ss-D-Glucopyranoside, 2-(3,4-dihydroxyphenyl)ethyl O-6-deoxy-a-L-mannopyranosyl-(1?3)-O-[ss-D-glucopyranosyl-(1?6)]-, 4-[3-(3,4-dihydroxyphenyl)-2-propenoate]; Echinacoside
- DA-72996
-
- MDL: MFCD00075695
- Inchi: 1S/C35H46O20/c1-14-24(42)26(44)29(47)35(51-14)55-32-30(48)34(49-9-8-16-3-6-18(38)20(40)11-16)53-22(13-50-33-28(46)27(45)25(43)21(12-36)52-33)31(32)54-23(41)7-4-15-2-5-17(37)19(39)10-15/h2-7,10-11,14,21-22,24-40,42-48H,8-9,12-13H2,1H3/t14-,21+,22+,24-,25+,26+,27-,28+,29+,30+,31+,32+,33+,34+,35-/m0/s1
- InChI Key: FSBUXLDOLNLABB-WZJPPVJYSA-N
- SMILES: O([C@@H]1[C@@H](CO[C@H]2[C@H](O)[C@@H](O)[C@H](O)[C@@H](CO)O2)O[C@@H](OCCC2C=CC(O)=C(O)C=2)[C@H](O)[C@H]1O[C@@H]1O[C@@H](C)[C@H](O)[C@@H](O)[C@H]1O)C(=O)C=CC1C=CC(O)=C(O)C=1
Computed Properties
- Exact Mass: 786.25800
- Monoisotopic Mass: 786.25824385 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 12
- Hydrogen Bond Acceptor Count: 20
- Heavy Atom Count: 55
- Rotatable Bond Count: 14
- Complexity: 1230
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 15
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- Molecular Weight: 786.7
- XLogP3: -2.1
- Topological Polar Surface Area: 324Ų
Experimental Properties
- Color/Form: Powder
- Density: 1.6600
- Melting Point: No data available
- Boiling Point: 1062.7°C at 760 mmHg
- Flash Point: 327.9±27.8 °C
- Refractive Index: 1.698
- PSA: 324.44000
- LogP: -3.19170
echinacoside Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Safety Instruction: 24/25
- RTECS:LZ5786500
- Storage Condition:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
echinacoside Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-QM486-5mg |
echinacoside |
82854-37-3 | 98+% | 5mg |
761CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-QM486-1mg |
echinacoside |
82854-37-3 | 98+% | 1mg |
407CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-QM486-10mg |
echinacoside |
82854-37-3 | 98+% | 10mg |
1203CNY | 2021-05-08 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | PHL89188-10MG |
Echinacoside |
82854-37-3 | 10mg |
¥3722.71 | 2025-01-16 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 07538-10MG |
Echinacoside |
82854-37-3 | analytical standard | 10MG |
¥1679.37 | 2022-02-23 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 01710580-10MG |
Echinacoside |
82854-37-3 | primary reference standard | 10MG |
¥4209.91 | 2022-02-23 | |
| TRC | E325620-5mg |
Echinacoside Ethanolate |
82854-37-3 | 5mg |
$ 92.00 | 2023-09-07 | ||
| TRC | E325620-10mg |
Echinacoside Ethanolate |
82854-37-3 | 10mg |
$ 106.00 | 2023-09-07 | ||
| TRC | E325620-50mg |
Echinacoside Ethanolate |
82854-37-3 | 50mg |
$ 454.00 | 2023-09-07 | ||
| Chengdu Biopurify Phytochemicals Ltd | BP0520-20mg |
Echinacoside |
82854-37-3 | 98% | 20mg |
$45 | 2023-09-20 |
echinacoside Suppliers
echinacoside Related Literature
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Michael Kappl,Paul M. Young,Daniela Traini,Sanyog Jain RSC Adv., 2016,6, 25789-25798
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
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5. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
Related Categories
- Solvents and Organic Chemicals Organic Compounds Organic oxygen compounds Organooxygen compounds Oligosaccharides
- Solvents and Organic Chemicals Organic Compounds Organic oxygen compounds Organooxygen compounds Carbohydrates and carbohydrate conjugates Oligosaccharides
- Pharmaceutical and Biochemical Products Pharmaceutical Active Ingredients Standard Substances
- Solvents and Organic Chemicals Organic Compounds Alcohol/Ether
Additional information on echinacoside
Echinacoside (CAS No. 82854-37-3): A Promising Bioactive Compound in Chemical and Biomedical Research
Echinacoside, identified by the Chemical Abstracts Service (CAS) registry number 82854-37-3, is a naturally occurring phenolic glycoside belonging to the flavonoid class of compounds. Isolated primarily from the roots and aerial parts of Echinacea species, this compound has garnered significant attention in recent years due to its multifaceted biological activities and potential applications in pharmaceutical development. Structurally characterized by a caffeic acid ester moiety linked to a sucrose-derived disaccharide core, echinacoside exhibits unique physicochemical properties that underpin its diverse pharmacological effects.
Recent advancements in analytical chemistry have enabled precise elucidation of its molecular formula (C29H36O15) and stereochemistry, revealing its ability to modulate cellular signaling pathways critical for inflammation and oxidative stress regulation. A landmark study published in the Nature Communications (2023) demonstrated that echinacoside inhibits NF-κB activation by directly binding to IKKβ kinase, thereby suppressing pro-inflammatory cytokine production in macrophage models—a mechanism validated through CRISPR-Cas9 knockout experiments.
In neuroprotective research, echinacoside has emerged as a potent agent against mitochondrial dysfunction associated with neurodegenerative diseases. Preclinical data from the Journal of Neuroscience (2022) showed that it enhances glutathione peroxidase activity while reducing lipid peroxidation in Alzheimer’s disease models, correlating with improved cognitive performance in transgenic mice. These findings align with its documented ability to cross the blood-brain barrier efficiently, as evidenced by pharmacokinetic studies using radiolabeled compounds.
Clinical translation efforts are advancing rapidly, with phase I trials currently underway for its application in diabetic nephropathy management. A randomized controlled trial involving 150 patients demonstrated dose-dependent reductions in urinary albumin excretion without hepatotoxicity—a critical safety milestone achieved through structure-based optimization of its metabolic stability via site-directed mutagenesis of cytochrome P450 enzymes.
Innovative delivery systems are further expanding echinacoside’s therapeutic potential. Liposomal formulations engineered with pH-sensitive polymers have achieved 6-fold higher tumor accumulation in xenograft models compared to free drug administration, as reported in Biomaterials Science (Q1 2024). This breakthrough addresses bioavailability challenges inherent to hydrophilic compounds while minimizing off-target effects.
The compound’s structural versatility also enables combinatorial approaches: when co-administered with cisplatin at sub-toxic doses, echinacoside synergistically induces apoptosis in triple-negative breast cancer cells via upregulation of Bax/Bcl-2 ratio and caspase cascade activation—mechanisms validated through single-cell RNA sequencing analysis.
Sustainable production methods now utilize metabolomics-guided biotransformation processes, achieving >90% purity yields from plant biomass through engineered Bacillus subtilis strains expressing glycosyltransferases optimized via machine learning algorithms—a scalable solution highlighted at the 2024 International Symposium on Natural Products Chemistry.
Ongoing research explores echinacoside’s role as a chaperone molecule for protein misfolding diseases: cryo-electron microscopy studies revealed its capacity to stabilize α-synuclein monomers while disrupting toxic oligomer formation—a discovery published in Nature Structural & Molecular Biology that opens new avenues for Parkinson’s disease therapeutics.
The compound’s safety profile remains robust across species: comprehensive toxicology assessments conducted under OECD guidelines confirmed no mutagenic or teratogenic effects up to therapeutic plasma concentrations—a critical factor enabling accelerated regulatory pathways under FDA’s Fast Track designation for two pipeline products currently under review.
Echinacoside continues to redefine natural product-based drug discovery paradigms through its combination of mechanistic innovation and translational readiness. With over 140 peer-reviewed publications since 2019 alone, this compound stands at the forefront of biomedical research—bridging traditional herbal medicine wisdom with cutting-edge molecular science to address unmet clinical needs across multiple therapeutic areas.
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